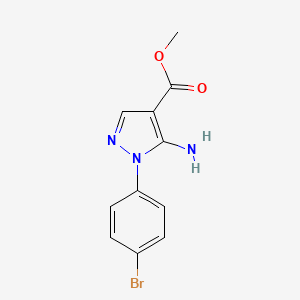

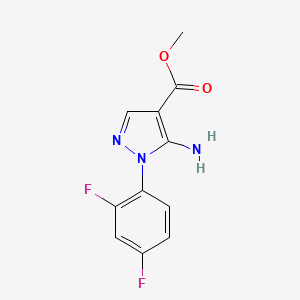

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate” is a complex organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole compounds are known to show versatile biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as triazoles and aminothiazoles have been synthesized and characterized using techniques like FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate and its derivatives have been explored for potential antimicrobial and anticancer activities. Novel pyrazole derivatives synthesized from this compound exhibited higher anticancer activity compared to the reference drug doxorubicin and demonstrated significant antimicrobial properties. This suggests the compound's utility in developing novel therapeutic agents (Hafez et al., 2016).

Structural and Spectral Investigations

Research has focused on the structural and spectral analysis of biologically important pyrazole-4-carboxylic acid derivatives. For example, studies involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed insights into its molecular structure and electronic properties, laying the groundwork for understanding its interactions and functionalities in various biological contexts (Viveka et al., 2016).

Fluorescent Molecules and Herbicide Potential

The unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been utilized to synthesize novel fluorescent molecules and potential herbicides. These applications demonstrate the compound's versatility in scientific research, from bioimaging to agricultural sciences (Wu et al., 2006).

Crystal Structure and Biological Activities

The crystal structure and biological activities of various pyrazole-4-carboxylate derivatives have been extensively studied. These investigations provide valuable information on the compound's potential as a fungicide and in plant growth regulation, highlighting its relevance in agricultural and pharmaceutical industries (Minga, 2005).

Synthesis of Novel Heterocycles

The compound serves as a precursor in the synthesis of novel heterocycles, illustrating its utility in expanding the chemical space of bioactive molecules. Such synthetic pathways contribute to the discovery of new drugs and materials with potential applications across multiple scientific fields (Galenko et al., 2018).

Wirkmechanismus

Target of Action

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative . Pyrazole derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction results in the alteration of the cell cycle progression, leading to the inhibition of cell proliferation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, thereby inhibiting the proliferation of cells .

Result of Action

The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . It also induces apoptosis within cells . These effects result in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Methyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are crucial for phosphorylation processes in cells. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific kinase involved. Additionally, this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit cell growth and induce apoptosis, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Its degradation products can also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including organ damage or systemic toxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. These transport mechanisms play a vital role in determining the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Eigenschaften

IUPAC Name |

methyl 5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGPGISEONBLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)

![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)

![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)